molecular formula C18H20F2N6OS B2686486 2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946282-29-7

2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2686486
CAS No.: 946282-29-7
M. Wt: 406.46
InChI Key: YCRIOILAYPONKZ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 1H-pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, which makes it a candidate for investigating kinase inhibition and signal transduction pathways . The structure is functionalized with a propylamino substituent at the 4-position and a methylthio group at the 6-position of the pyrimidine ring, which are common modulations to explore potency and selectivity in drug discovery projects . The compound is further elaborated with a 2,4-difluorobenzamide group connected via an ethyl linker, a design frequently employed to enhance molecular interactions with target binding sites. While the specific biological profile of this compound is not fully characterized, analogs within this chemical class, such as those with morpholine substitutions, are subjects of active research . This product is intended for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

2,4-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6OS/c1-3-6-21-15-13-10-23-26(16(13)25-18(24-15)28-2)8-7-22-17(27)12-5-4-11(19)9-14(12)20/h4-5,9-10H,3,6-8H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRIOILAYPONKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}F2_2N6_6OS
  • Molecular Weight : 406.46 g/mol
  • IUPAC Name : 2,4-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives. Notably, compounds derived from this scaffold have demonstrated significant efficacy against various cancer cell lines.

  • Cell Line Studies :
    • In vitro tests against the MDA-MB-468 and T-47D breast cancer cell lines revealed that certain derivatives showed enhanced antiproliferative effects. For instance, a related compound (12b) increased total apoptosis by approximately 18.98-fold compared to controls and elevated caspase-3 levels by 7.32-fold in MDA-MB-468 cells .
    • The synthesized derivatives were evaluated using the NCI 60 human tumor cell line panel, where they exhibited promising results in inhibiting tumor growth .
  • Mechanisms of Action :
    • The anticancer effects are attributed to multiple mechanisms including:
      • Inhibition of Cyclin-Dependent Kinases (CDK) : This is crucial for cell cycle regulation.
      • Targeting Epidermal Growth Factor Receptor (EGFR) : This pathway is often dysregulated in cancer .
      • Induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Data Table: Summary of Biological Activity

PropertyValue/Description
Molecular FormulaC18_{18}H20_{20}F2_2N6_6OS
Molecular Weight406.46 g/mol
Antiproliferative ActivitySignificant against MDA-MB-468 and T-47D
Apoptosis Induction18.98-fold increase in total apoptosis
Caspase Activation7.32-fold increase in caspase-3 levels
Mechanisms of ActionCDK inhibition, EGFR targeting

Study 1: Antitumor Activity Evaluation

A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives evaluated their anticancer activities against various cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis effectively through multiple signaling pathways .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of these compounds revealed that specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance biological activity. For example, the introduction of different substituents at the 4-position significantly influenced potency against cancer cell lines .

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